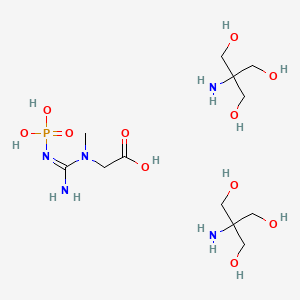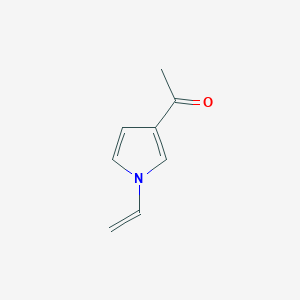
Substituted oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substituted oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazoline, which has gained significant attention due to its versatile applications in various fields such as pharmaceuticals, industrial chemistry, natural product synthesis, and polymer science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Substituted oxazolines can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride and Deoxo-Fluor . Another method includes the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . Additionally, a mild catalytic synthesis via oxetane ring-opening has been reported, which provides rapid access to a diverse family of substituted oxazolines .
Industrial Production Methods
In industrial settings, substituted oxazolines are often produced using scalable flow synthesis techniques. These methods involve the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This approach ensures high efficiency and safety, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Substituted oxazolines undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed to modify the substituents on the oxazoline ring.
Substitution: Substituted oxazolines can participate in nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride, Deoxo-Fluor, manganese dioxide, and various acids and bases . Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include oxazoles, modified oxazolines with different substituents, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Substituted oxazolines have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of substituted oxazolines involves their interaction with specific molecular targets and pathways. For example, in biological systems, they may inhibit enzymes or interfere with cellular processes, leading to their observed biological activities . The exact mechanism can vary depending on the specific substituted oxazoline and its application.
Vergleich Mit ähnlichen Verbindungen
Substituted oxazolines can be compared with other similar heterocyclic compounds such as oxazoles, thiazoles, and imidazoles . While all these compounds contain heteroatoms in their ring structures, substituted oxazolines are unique due to their specific nitrogen and oxygen arrangement, which imparts distinct chemical and biological properties . This uniqueness makes them valuable in various applications where other heterocycles may not be as effective.
List of Similar Compounds
- Oxazoles
- Thiazoles
- Imidazoles
- Oxazolidines
Eigenschaften
Molekularformel |
C24H45NO2 |
|---|---|
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
[4-ethyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C24H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-24(4-2,21-26)22-27-23/h11-12,26H,3-10,13-22H2,1-2H3/b12-11- |
InChI-Schlüssel |
DFAPPWGXXKVCSX-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(CC)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


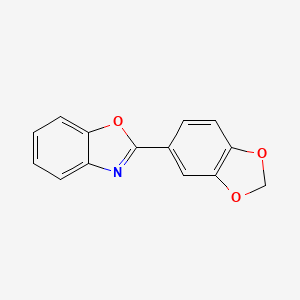
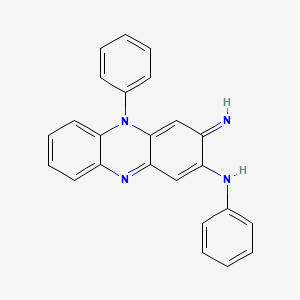
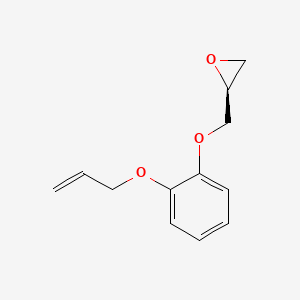

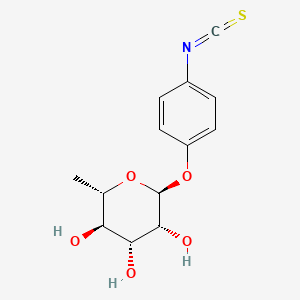
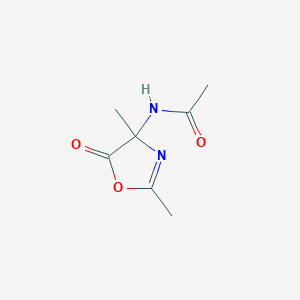

![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
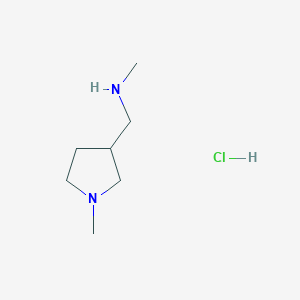
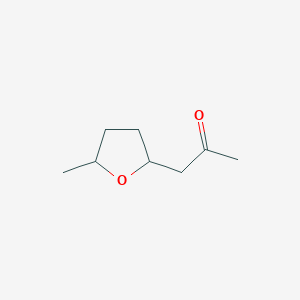
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
